molecular formula C10H17ClO2S B2620365 (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride CAS No. 173852-58-9

(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride

Cat. No.: B2620365
CAS No.: 173852-58-9
M. Wt: 236.75
InChI Key: BSBVLFMMUQQATK-UHFFFAOYSA-N
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Description

“(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride” is a chemical compound with the CAS Number: 173852-58-9 . It is used in various chemical reactions and has been documented in NMR, HPLC, LC-MS, UPLC & more .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H17ClO2S/c1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h8H,3-7H2,1-2H3 . This indicates that it is a complex organic molecule with multiple functional groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented. It has a molecular weight of 236.76 .

Safety and Hazards

Safety information for this compound indicates that it should be handled with care. The Material Safety Data Sheet (MSDS) provides guidelines for safe handling .

Properties

IUPAC Name

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBVLFMMUQQATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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